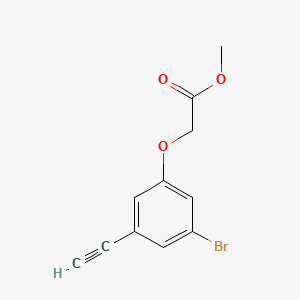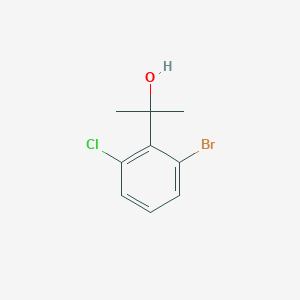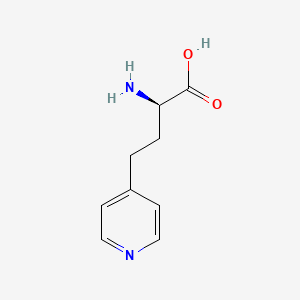
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is an organic compound that features a pyridine ring attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid typically involves the coupling of a pyridine derivative with an amino acid precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and an amino acid ester, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
化学反応の分析
Types of Reactions
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated or acylated amino acid derivatives
科学的研究の応用
Chemistry
In chemistry, (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
作用機序
The mechanism of action of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the amino acid backbone.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which provides a versatile scaffold for various applications. This dual functionality allows for a broader range of chemical modifications and biological interactions compared to simpler analogs .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2R)-2-amino-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1 |
InChIキー |
WHCQVPISOOTNON-MRVPVSSYSA-N |
異性体SMILES |
C1=CN=CC=C1CC[C@H](C(=O)O)N |
正規SMILES |
C1=CN=CC=C1CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13569690.png)
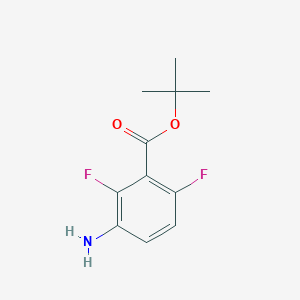
![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
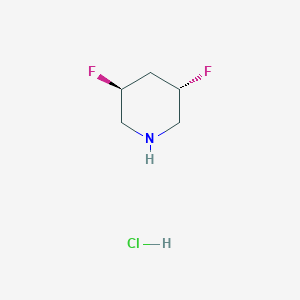
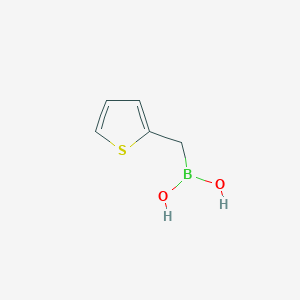
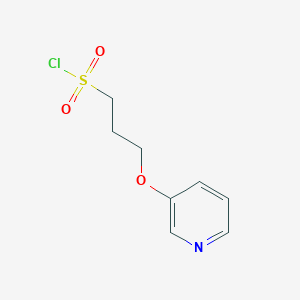
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
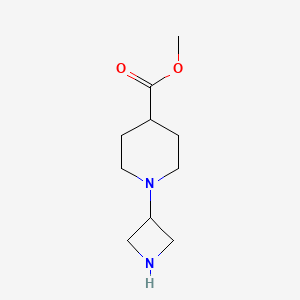
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
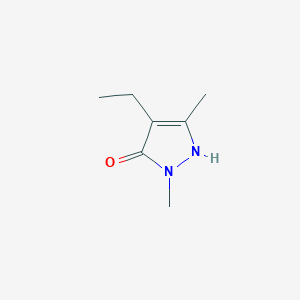
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
